Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a spirocyclic amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide or chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, modulating their activity through binding or inhibition .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane: Similar structure but lacks the benzyl group.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Contains a hydrochloride salt form, which affects its solubility and reactivity.
2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid: Similar backbone but with different functional groups .
Uniqueness
Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of a spirocyclic structure and the presence of both benzyl and Boc protecting groups. This dual protection allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways.
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-18(24)22-17-13-21(14-17)9-11-23(12-10-21)19(25)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHNRYDVEZHYDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741838 |
Source
|
Record name | Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-04-9 |
Source
|
Record name | Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.